molecular formula C14H22O4S B14457181 3,5-Di-tert-butyl-2-hydroxybenzene-1-sulfonic acid CAS No. 69103-71-5

3,5-Di-tert-butyl-2-hydroxybenzene-1-sulfonic acid

Cat. No.: B14457181
CAS No.: 69103-71-5
M. Wt: 286.39 g/mol
InChI Key: JVNBKHFTZFCOCK-UHFFFAOYSA-N
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Description

3,5-Di-tert-butyl-2-hydroxybenzene-1-sulfonic acid is an organic compound with a unique structure characterized by the presence of two tert-butyl groups, a hydroxyl group, and a sulfonic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di-tert-butyl-2-hydroxybenzene-1-sulfonic acid typically involves the sulfonation of 3,5-Di-tert-butyl-2-hydroxybenzene. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as the sulfonating agent. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Di-tert-butyl-2-hydroxybenzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The sulfonic acid group can be reduced to a sulfonate.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 3,5-Di-tert-butyl-2-hydroxybenzene-1,4-quinone.

    Reduction: Formation of 3,5-Di-tert-butyl-2-hydroxybenzene-1-sulfonate.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

3,5-Di-tert-butyl-2-hydroxybenzene-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antioxidant properties and its effects on biological systems.

    Medicine: Explored for its potential therapeutic applications, including its role as an anti-inflammatory agent.

    Industry: Utilized in the production of polymers and as an additive in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Di-tert-butyl-2-hydroxybenzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the sulfonic acid group can engage in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a sulfonic acid group.

    3,5-Di-tert-butylcatechol: Contains two hydroxyl groups on the benzene ring.

    3,5-Di-tert-butylbenzoic acid: Features a carboxylic acid group instead of a sulfonic acid group.

Uniqueness

3,5-Di-tert-butyl-2-hydroxybenzene-1-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications where sulfonic acid functionality is required.

Properties

CAS No.

69103-71-5

Molecular Formula

C14H22O4S

Molecular Weight

286.39 g/mol

IUPAC Name

3,5-ditert-butyl-2-hydroxybenzenesulfonic acid

InChI

InChI=1S/C14H22O4S/c1-13(2,3)9-7-10(14(4,5)6)12(15)11(8-9)19(16,17)18/h7-8,15H,1-6H3,(H,16,17,18)

InChI Key

JVNBKHFTZFCOCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)S(=O)(=O)O)O)C(C)(C)C

Origin of Product

United States

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